N-methyl-N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)methanesulfonamide
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Description
N-methyl-N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)methanesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is used in the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to previous EGFR inhibitors.
Scientific Research Applications
- Indole Derivatives : The indole nucleus, present in our compound, has demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents against influenza A. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus .
- Molecular Docking Studies : Researchers have explored our compound as an anti-HIV agent. Molecular docking studies revealed its potential interactions with HIV-1 .
- Chromene Derivatives : Our compound, 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide , belongs to the class of chromene derivatives. It has gained attention in medicinal chemistry due to its potential applications.
- Indole Scaffold : The indole nucleus serves as a valuable pharmacophore, contributing to the biological activity of various synthetic drug molecules. Its diverse properties include antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects .
- Indole-3-acetic acid (IAA) : Our compound shares structural similarities with IAA, a plant hormone produced from tryptophan degradation in higher plants. Understanding its analogs can provide insights into plant growth regulation .
Antiviral Activity
Anti-HIV Properties
G Protein-Coupled Receptor (GPCR) Agonists
Medicinal Chemistry Applications
Broad-Spectrum Biological Activities
Plant Hormone Analog
properties
IUPAC Name |
N-methyl-N-[2-oxo-2-(3-pyridin-3-yloxyazetidin-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-14(20(2,17)18)9-12(16)15-7-11(8-15)19-10-4-3-5-13-6-10/h3-6,11H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQZOTKWQCTSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CC(C1)OC2=CN=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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